molecular formula C11H14 B074724 1-METHYLTETRALINE CAS No. 1559-81-5

1-METHYLTETRALINE

Cat. No.: B074724
CAS No.: 1559-81-5
M. Wt: 146.23 g/mol
InChI Key: APBBTKKLSNPFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of naphthalene, where one of the hydrogen atoms in the naphthalene ring is replaced by a methyl group. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

1-METHYLTETRALINE can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 1-METHYLTETRALINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-METHYLTETRALINE can be compared with other similar compounds:

    Similar Compounds: Compounds like 1,2,3,4-tetrahydronaphthalene

Biological Activity

1-Methyltetraline, also known as 1-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound with the molecular formula C11H14C_{11}H_{14}. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its bicyclic structure, which contributes to its unique chemical properties. It is primarily utilized as a solvent and an intermediate in organic synthesis. The compound exhibits moderate lipophilicity, which influences its interaction with biological membranes and receptors.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : this compound can modulate the activity of specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.

These interactions suggest that this compound could play a role in drug development, particularly in targeting diseases associated with metabolic dysregulation.

Anticancer Activity

Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:

  • Growth Inhibition : A study demonstrated that a mixture containing this compound showed strong growth inhibitory activity against human breast cancer MCF-7 cells, with a reported IC50 value of approximately 27 nM .
  • Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to interfere with mitochondrial functions and ATP synthesis, thereby inducing apoptosis in cancer cells .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Cognitive Enhancement : In animal models, administration of this compound has been linked to improved cognitive functions and memory retention. These effects are hypothesized to result from enhanced synaptic plasticity and neurogenesis .
  • Mechanisms : The neuroprotective effects may be mediated through anti-inflammatory pathways and modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds:

CompoundBiological ActivityReference
This compoundAnticancer, Neuroprotective
1,2,3,4-TetrahydronaphthaleneModerate cytotoxicity
DimethyltetralinPotential anti-inflammatory effects

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that the compound induced significant apoptosis in MCF-7 cells through mitochondrial dysfunction. This study highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

Another study investigated the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive performance compared to untreated controls. This suggests that this compound may offer therapeutic benefits for neurodegenerative conditions.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBTKKLSNPFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870887
Record name 1-Methyltetraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-81-5, 31291-71-1
Record name Naphthalene, 1,2,3,4-tetrahydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyltetraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.059 g (0.099 mmol) (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'- binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2 x~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.125 mL, 1.58M in hexanes, 0.196 mmol, 1.96 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.033 mL, 0.259 mmol, 2.6 equiv) and 0.273 g (1.87 mmol, 19 equiv) 1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 65° C. The reaction mixture was allowed to stir for 184 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.195 g (1.31 mmol, 70%) of 1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 70%, determined polarimetrically.
[Compound]
Name
(S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'- binaphth-2,2'-diolate
Quantity
0.059 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step Two
Quantity
0.033 mL
Type
reactant
Reaction Step Three
Quantity
0.273 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.059g (0.099 mmol) (S,S)-ethylene-1.2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2'~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.125 mL, 1.58 M in hexanes, 0.196 mmol, 1.96 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.033 mL, 0.259 mmol, 2.6 equiv) and 0.273 g (1.87 mmol, 19 equiv) 1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2150 psig with hydrogen and placed in an oil bath at 65° C. The reaction mixture was allowed to stir/br 184 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.195 g (1.31 mmol, 70%) of 1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 70 %, determined polarimetrically.
[Compound]
Name
(S,S)-ethylene-1
Quantity
0.059 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.125 mL
Type
reactant
Reaction Step Three
Quantity
0.033 mL
Type
reactant
Reaction Step Four
Quantity
0.273 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-METHYLTETRALINE
Reactant of Route 2
Reactant of Route 2
1-METHYLTETRALINE
Reactant of Route 3
1-METHYLTETRALINE
Reactant of Route 4
1-METHYLTETRALINE
Reactant of Route 5
1-METHYLTETRALINE
Reactant of Route 6
1-METHYLTETRALINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.